Barium thiosulfate

Description

Historical Context and Evolution of Thiosulfate (B1220275) Chemistry

The study of thiosulfates dates back to the 19th century. One of the earliest and most significant applications was discovered by Sir John Herschel in 1839, who found that thiosulfates could act as a "fixer" in photography. testbook.combritannica.com This process involves dissolving silver halides from photographic emulsions that have not been exposed to light. britannica.comatamanchemicals.comwikidoc.org This discovery was a pivotal moment in the development of photography, and sodium thiosulfate became widely known as "hypo". testbook.combritannica.com

The parent acid, thiosulfuric acid (H₂S₂O₃), is notably unstable. ontosight.ai Attempts to produce it by acidifying aqueous solutions of its salts cause it to decompose rapidly into products like sulfur, sulfur dioxide, and water. quora.comwikipedia.org However, anhydrous methods were later developed to produce the acid under specific conditions, such as in diethyl ether at very low temperatures. wikipedia.org

Industrially, thiosulfates are produced primarily from the liquid waste of sodium sulfide (B99878) or sulfur dye manufacturing or by boiling an aqueous solution of sodium sulfite (B76179) with elemental sulfur. atamanchemicals.comwikidoc.org The chemistry of the thiosulfate ion (S₂O₃²⁻) is characterized by its moderate reducing properties and its ability to form complexes with metals. wikipedia.org

Significance of Barium Compounds in Contemporary Inorganic Chemistry

Barium and its compounds hold a significant place in modern inorganic chemistry due to their diverse applications across various industries. mst.dknih.gov Barium itself is a soft, silvery alkaline earth metal that is highly reactive and is never found in its free form in nature. allen.inlibretexts.org Its most common natural forms are the minerals barite (barium sulfate) and witherite (barium carbonate). allen.inwikipedia.org

The applications of barium compounds are widespread:

Medical Imaging : Insoluble barium sulfate (B86663) is well-known for its use as a radiocontrast agent for X-ray imaging of the gastrointestinal tract, often administered as a "barium meal". libretexts.orgwikipedia.org

Pigments and Fillers : Barium sulfate, in a form called 'blanc fixe', is used as a white pigment and a filler in paints, plastics, and paper coatings. wikipedia.org

Electronics : Barium titanate (BaTiO₃) is a piezoelectric material crucial for manufacturing electronic components like capacitors, sensors, and thermistors. melscience.comontosight.aichemondis.com

Pyrotechnics : Barium salts, particularly barium nitrate (B79036) and chlorate, are used in fireworks to produce a distinct green color. wikipedia.orgmelscience.com

Industrial Applications : Barium carbonate is used in the manufacturing of specialty glass, ceramics, and bricks. allen.inchemondis.com Barium sulfate is also a critical component of drilling fluids in the oil and gas industry, where it increases the density of the mud. wikipedia.orgchemicalbook.com

Overview of Current Research Trajectories in Barium Thiosulfate Studies

Current research on this compound is exploring its potential beyond traditional uses, focusing on materials science, analytical chemistry, and environmental applications.

A significant area of investigation is its use in advanced materials synthesis. cognitivemarketresearch.com Recent studies have shown that uniquely structured this compound crystals can act as templates for creating nanostructured metal sulfides. 24chemicalresearch.com These materials have potential applications in photovoltaics and catalysis, with laboratory tests indicating an 18% enhancement in photocatalytic efficiency compared to materials made via conventional methods. 24chemicalresearch.com

In analytical chemistry, there is a growing demand for high-purity (99%) this compound. 24chemicalresearch.com It serves as a reagent where its reducing properties are utilized for precise iodometric titrations and other sulfur-based analyses, particularly in the pharmaceutical and environmental testing sectors where reagent consistency is critical. 24chemicalresearch.comchemimpex.com

Emerging industrial applications are also a key focus. This compound is being investigated as a stabilizing agent in specialized corrosion-resistant coatings for high-temperature equipment, with some tests showing a 15% improvement in the coating's durability. 24chemicalresearch.com Its ability to form stable complexes with metal ions has led to experimental use in wastewater treatment for the sequestration of heavy metals. 24chemicalresearch.comchemimpex.com Other research areas include its role in separating radioactive isotopes of barium and radium and its potential use in agricultural applications as a soil amendment or in controlled-release fertilizers. smolecule.comcognitivemarketresearch.comchemimpex.com

Table of Compounds Mentioned

Propriétés

Numéro CAS |

35112-53-9 |

|---|---|

Formule moléculaire |

BaH2O3S2 |

Poids moléculaire |

251.5 g/mol |

Nom IUPAC |

barium(2+);dioxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/Ba.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4) |

Clé InChI |

XCZBFCHJJROFFY-UHFFFAOYSA-N |

SMILES |

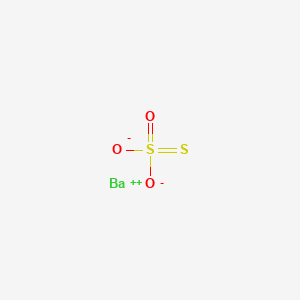

[O-]S(=O)(=S)[O-].[Ba+2] |

SMILES canonique |

OS(=O)(=S)O.[Ba] |

Autres numéros CAS |

35112-53-9 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthetic Methodologies and Preparative Chemistry of Barium Thiosulfate

Conventional Routes for Barium Thiosulfate (B1220275) Synthesis

The traditional methods for synthesizing barium thiosulfate are characterized by their directness and reliance on readily available precursors. These routes are broadly categorized into direct precipitation, solid-state reactions, and exchange reactions.

Direct Precipitation from Aqueous Solutions

The most common and straightforward method for preparing this compound is through direct precipitation from aqueous solutions. This technique involves the reaction of a soluble barium salt with a soluble thiosulfate salt, leading to the formation of the sparingly soluble this compound, which then precipitates out of the solution.

The archetypal reaction for this method involves mixing aqueous solutions of barium chloride (BaCl₂) and sodium thiosulfate (Na₂S₂O₃). smolecule.comdoubtnut.com The reaction proceeds according to the following stoichiometric equation:

BaCl₂ + Na₂S₂O₃ → BaS₂O₃ + 2NaCl doubtnut.comyou-iggy.com

This reaction is classified as a precipitation reaction. you-iggy.com Typically, the procedure involves dissolving barium chloride dihydrate and sodium thiosulfate pentahydrate in water. prepchem.com The resulting mixture is stirred to ensure the complete dissolution of the reactants and to facilitate the precipitation of this compound monohydrate (BaS₂O₃·H₂O). prepchem.com The precipitate can then be collected by filtration, washed to remove soluble impurities like sodium chloride, and dried. prepchem.comchemicalbook.in For laboratory-scale synthesis, this method is efficient, often yielding a high percentage of the product. prepchem.com The reaction is generally carried out at room temperature with stirring to ensure a complete reaction.

| Reactant | Formula | Role |

| Barium Chloride | BaCl₂ | Source of Barium ions |

| Sodium Thiosulfate | Na₂S₂O₃ | Source of Thiosulfate ions |

| Product | Formula | State |

| This compound | BaS₂O₃ | Precipitate |

| Sodium Chloride | NaCl | Soluble byproduct |

This interactive table summarizes the reactants and products in the direct precipitation synthesis of this compound.

The formation of this compound is influenced by both temperature and the concentration of the reactants. While the reaction can proceed at room temperature, observations suggest that temperature can affect the solubility of the product and the rate of precipitation. sciencemadness.org In some cases, precipitation may not be immediate, with crystals appearing over time, suggesting that factors like supersaturation may play a role. sciencemadness.org

Higher concentrations of reactants generally lead to a more rapid and greater yield of the this compound precipitate. mdpi.com However, the speed of mixing and the presence of seed crystals can also influence the particle size and morphology of the final product. Research on the related compound barium sulfate (B86663) has shown that increasing reactant concentrations can enhance the mass of the precipitate formed. mdpi.com Conversely, it has been noted in some experiments with this compound that hot solutions may not readily form crystals, possibly due to increased solubility at higher temperatures. sciencemadness.org The precipitation process can be slow, but it can be accelerated by mechanical actions like rubbing the inside of the reaction vessel, which can induce crystallization. sciencemadness.org

Solid-State Reaction Pathways Utilizing Barium Oxysalts

Solid-state reactions offer an alternative route to this compound, typically involving the high-temperature reaction of a barium oxysalt with a sulfur-containing compound. While specific research detailing the solid-state synthesis of this compound is not abundant, the principles can be inferred from the synthesis of related compounds like barium sulfate. For instance, a method for preparing high-purity barium sulfate involves reacting a barium oxysalt, which can decompose to the oxide, with a sulfur-containing species at elevated temperatures. google.com This approach can be carried out at temperatures ranging from 150°C to 700°C, sometimes in the presence of free sulfur or compounds like ammonium (B1175870) sulfate. google.com

Another example involves the synthesis of bismuth-doped barium sulfide (B99878) (BaS:Bi) nanocrystalline powder via a solid-state diffusion method, which utilizes sodium thiosulfate as a flux. researchgate.net This indicates that thiosulfates can participate in solid-state reactions to form other barium compounds. A study on the reduction of barium sulfate involved heating a mixture of barium sulfate and this compound with coke at 1000°C to produce molten barium sulfide. guidechem.com These examples highlight the potential for solid-state pathways in the chemistry of barium-sulfur compounds, although direct synthesis of this compound via this route from common barium oxysalts is less documented.

Exchange Routes from Other Thiosulfate Salts

Exchange reactions, also known as metathesis reactions, are a fundamental method for synthesizing this compound. This approach is conceptually similar to direct precipitation and relies on the low solubility of this compound to drive the reaction to completion. In this context, a soluble barium salt is reacted with a different soluble thiosulfate salt.

For example, the reaction between barium chloride and sodium thiosulfate is a classic illustration of an exchange reaction. doubtnut.com Another potential exchange route could involve reacting a barium salt with a different thiosulfate, such as magnesium thiosulfate. google.com The synthesis of thiosulfate-intercalated layered double hydroxides has been achieved through anion exchange reactions, demonstrating the versatility of thiosulfate ions in exchange processes. researchgate.net

Advanced Approaches in this compound Preparation

While conventional methods are effective, research into more advanced synthetic approaches aims to provide greater control over product properties or to utilize alternative starting materials. One such method involves preparing this compound from the oxidation filtrate of sulfide dyes, which primarily contains sodium thiosulfate. guidechem.com This process involves reacting the filtrate with a dilute acid, followed by reaction with barium chloride. guidechem.com

Controlled Crystallization on Polymer Nanoparticles

A sophisticated approach to synthesizing barium-based nanoparticles involves controlled crystallization on polymer templates. This method is particularly useful for creating hybrid nanoparticles.

Research Findings:

In one method, polymer nanoparticles functionalized with thiosulfate groups serve as templates for the in-situ formation of barium sulfate. This process involves several steps:

Monomer Synthesis: A vinyl benzyl (B1604629) thiosulfate monomer is first synthesized by reacting vinyl benzyl chloride with an inorganic thiosulfate salt.

Copolymerization: This monomer is then copolymerized with another monomer, such as methyl methacrylate, through miniemulsion free-radical polymerization. This creates polymer nanoparticles with thiosulfate groups on their surface.

Hydrolysis and Crystallization: The thiosulfate groups on the polymer nanoparticles are hydrolyzed to generate sulfate ions in the immediate vicinity of the nanoparticle surface. The subsequent introduction of a soluble barium salt, like barium chloride, leads to the reaction with these sulfate ions, forming barium sulfate crystallites directly on the polymer nanoparticle surface. This results in the formation of barium sulfate/polymer hybrid nanoparticles.

This technique allows for the creation of novel hybrid materials where the inorganic component is intimately integrated with a polymer matrix, potentially for applications like advanced imaging contrast agents.

Hydrothermal and Solvothermal Syntheses

Hydrothermal and solvothermal methods are versatile techniques for synthesizing a wide range of inorganic materials, including barium compounds. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave. wikipedia.orgchemistryjournal.net

While specific literature detailing the direct hydrothermal or solvothermal synthesis of this compound is not prevalent, the principles of these methods are applicable. For instance, hydrothermal synthesis has been successfully employed to produce other barium compounds like barium titanate (BaTiO₃) and barium oxide (BaO). chemistryjournal.netustb.edu.cn In these syntheses, precursors such as barium hydroxide (B78521) and a titanium or oxygen source are reacted in a solvent under controlled temperature and pressure. chemistryjournal.netustb.edu.cn It is plausible that a similar approach, using appropriate barium and thiosulfate precursors, could be adapted for the synthesis of this compound.

Solvothermal synthesis, a related technique using non-aqueous solvents, has been used to create inorganic-organic hybrid materials based on barium. rsc.org This demonstrates the potential of such methods for producing complex barium-containing structures. rsc.org

Mechanochemical Routes for Thiosulfate Compounds

Mechanochemistry involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. This solvent-free or low-solvent approach is considered a green chemistry method. mdpi.com

Research Findings:

While direct mechanochemical synthesis of this compound is not explicitly detailed, the synthesis of other thiosulfates, such as sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O), has been successfully achieved using this method. sibran.ruresearchgate.net In this process, a mixture of sodium sulfite (B76179) (Na₂SO₃) and sulfur (S) is mechanically activated in a planetary ball mill. sibran.ruresearchgate.net This activation induces a reaction to form sodium thiosulfate with a high degree of conversion. sibran.ru The process can be carried out with the reactants in a suspension, and the presence of ammonia (B1221849) can be used to maintain the stability of the thiosulfate product. sibran.ru

This demonstrates the feasibility of using mechanochemical routes for the synthesis of thiosulfate compounds in general. The principles could potentially be applied to the synthesis of this compound by using appropriate barium-containing precursors.

Purification Strategies and Purity Assessment in this compound Synthesis

The purification of this compound is crucial to obtain a product with the desired properties for its intended applications. Given its low solubility in water, purification often involves washing and filtration steps. chemicalbook.com

Purification Strategies:

A common laboratory-scale preparation involves the precipitation of this compound monohydrate from an aqueous solution. prepchem.com The purification of the resulting precipitate typically includes the following steps:

Filtration: The precipitated this compound is separated from the reaction mixture by suction filtration. prepchem.com

Washing: The filtered solid is washed to remove soluble impurities. This is often done with ice-cold water to minimize the dissolution of the product. prepchem.com Washing with an organic solvent like 95% alcohol can also be employed to remove water and any organic-soluble impurities. prepchem.com

Drying: The purified product is then dried, for example, by air drying. prepchem.com

For higher purity, repeated washing with chilled water is recommended. chemicalbook.com

Purity Assessment:

Several analytical techniques are used to assess the purity of the synthesized this compound:

X-ray Diffraction (XRD): This technique is used to analyze the crystallinity and phase purity of the compound.

Thermogravimetric Analysis (TGA): TGA can be used to confirm the hydration state of the compound, such as the presence of water in this compound monohydrate.

Iodometric Titration: This classical chemical method can be used to quantify the amount of thiosulfate present, thereby assessing the purity of the compound.

Commercial suppliers of this compound often provide a purity specification, which can be in the range of ≥ 98%. chemimpex.com

Structural Elucidation and Advanced Spectroscopic Characterization of Barium Thiosulfate

Crystallographic Investigations of Barium Thiosulfate (B1220275) and its Hydrates

Crystallography provides the definitive blueprint of the arrangement of atoms in the solid state. For barium thiosulfate and its hydrated forms, X-ray diffraction techniques are indispensable for understanding its three-dimensional structure.

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail regarding the atomic arrangement within a crystal lattice. Studies on this compound monohydrate (BaS₂O₃·H₂O) have determined its precise crystal structure.

Table 1: Crystallographic Data for this compound Monohydrate (BaS₂O₃·H₂O)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | iucr.orgwikipedia.org |

| Space Group | Pbcn | iucr.orgwikipedia.org |

| a | 20.062 (4) Å | iucr.org |

| b | 7.192 (1) Å | iucr.org |

This interactive table summarizes the key crystallographic parameters determined for this compound monohydrate.

These findings from SC-XRD are fundamental, providing the foundational data for understanding all other solid-state properties of the material, from its physical characteristics to its chemical reactivity.

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the assessment of sample purity. opengeology.orgliverpool.ac.uk A powdered sample contains a vast number of small crystallites in random orientations. opengeology.org When exposed to X-rays, this randomness ensures that all possible diffraction planes are sampled simultaneously, generating a characteristic diffraction pattern.

For this compound monohydrate, the PXRD pattern serves as a unique fingerprint. iucr.org The pattern consists of a series of peaks at specific diffraction angles (2θ), with the position and intensity of each peak corresponding to a specific set of crystal lattice planes (identified by Miller indices, hkl). researchgate.netresearchgate.net By comparing the experimental pattern to reference patterns in databases like the X-ray Powder Data File, the presence and purity of this compound monohydrate can be confirmed. iucr.org Studies have reported detailed powder data, including observed and calculated d-spacings, which were indexed by comparison with single-crystal diffraction intensities. iucr.org The sharp, well-defined peaks in the pattern confirm the crystalline nature of the material, as opposed to an amorphous or poorly crystalline solid, which would produce broad humps. ucl.ac.uk

Table 2: Powder X-ray Diffraction Data for this compound Monohydrate

| 2θ (°) | d-spacing (Å) (Observed) | d-spacing (Å) (Calculated) | Relative Intensity (%) | (hkl) |

|---|---|---|---|---|

| 17.67 | 5.015 | 5.016 | 100 | (400) |

| 21.02 | 4.223 | 4.221 | 15 | (311) |

| 24.78 | 3.590 | 3.596 | 45 | (020) |

| 25.43 | 3.500 | 3.500 | 25 | (510) |

| 27.91 | 3.194 | 3.194 | 35 | (221) |

| 29.53 | 3.023 | 3.022 | 30 | (402) |

| 31.02 | 2.881 | 2.880 | 30 | (112, 511) |

This interactive table presents a selection of the indexed powder diffraction data for BaS₂O₃·H₂O, adapted from the literature. iucr.org The data highlights the excellent agreement between observed and calculated d-spacings.

In hydrated crystalline solids, hydrogen bonding plays a crucial role in stabilizing the crystal structure. uni-regensburg.de In this compound monohydrate, the water molecules are not merely occupying space within the lattice; they are integral to the structure through the formation of hydrogen bonds. The thiosulfate anion (S₂O₃²⁻) and the water molecule are the key participants in this network. researchgate.net

Spectroscopic Probes for Molecular Structure and Bonding in this compound

Spectroscopic techniques probe the energy levels within a molecule, providing insight into bond vibrations, electronic transitions, and elemental composition, which collectively elucidate the molecular structure.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for investigating the functional groups within a molecule. researchgate.net For this compound, these methods are particularly useful for characterizing the vibrational modes of the thiosulfate anion. The thiosulfate ion (S₂O₃²⁻) has a tetrahedral geometry with C₃ᵥ symmetry. cdnsciencepub.com

FTIR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. researchgate.net Raman spectroscopy, conversely, measures the inelastic scattering of laser light. psu.edu Together, they provide a comprehensive picture of the vibrational framework. The key vibrational modes for the thiosulfate ion include the symmetric and asymmetric stretching and bending vibrations of the S–O and S–S bonds. acs.org The S–O stretching vibrations are typically observed in the 950–1200 cm⁻¹ region. The S–S stretching mode is also a characteristic feature, though its frequency can be sensitive to the local environment. researchgate.netacs.org Analysis of these spectral bands confirms the presence of the thiosulfate ion and can provide information about the crystalline environment and any distortions from ideal symmetry. ias.ac.in

Table 3: Typical Vibrational Modes of the Thiosulfate Ion (S₂O₃²⁻)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| ν(S-O) asymmetric stretch | ~1150 | FTIR, Raman |

| ν(S-O) symmetric stretch | ~1010 | FTIR, Raman |

| ν(S-S) stretch | ~450 | Raman |

| δ(O-S-O) bending | ~670 | FTIR, Raman |

This interactive table summarizes the characteristic vibrational frequencies for the thiosulfate anion as observed in FTIR and Raman spectroscopy. Frequencies are approximate and can vary based on the cation and crystal structure.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and, crucially, the chemical and electronic state of the elements within a material. chalmers.se The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

For the thiosulfate ion, XPS is particularly insightful because it can distinguish between the two sulfur atoms, which exist in different chemical environments. chalmers.se This leads to a double peak in the sulfur (S 2p) XPS spectrum. chalmers.se There is a significant chemical shift between the central sulfur atom and the terminal sulfur atom due to their different oxidation states. stackexchange.com While the formal oxidation states are often assigned as +6 for the central sulfur and -2 for the terminal sulfur (to average to the +2 state for sulfur in the S₂O₃²⁻ ion), experimental XPS data suggest effective oxidation states closer to +5 and -1, respectively. stackexchange.com This discrepancy arises because the formal states are based on an ionic model, whereas XPS measures the actual charge density, which is influenced by the covalent character of the S-S bond. stackexchange.com This ability to probe the distinct oxidation states of the sulfur atoms makes XPS a powerful tool for confirming the structure of the thiosulfate anion in compounds like this compound. researchgate.netresearchgate.net

Table of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | BaS₂O₃ |

| This compound Monohydrate | BaS₂O₃·H₂O |

| Sodium Thiosulfate | Na₂S₂O₃ |

| Barium Chloride | BaCl₂ |

| Barium Sulfate (B86663) | BaSO₄ |

| Barium Sulfide (B99878) | BaS |

| Thiosulfuric Acid | H₂S₂O₃ |

| Sulfur Dioxide | SO₂ |

| Barium Carbonate | BaCO₃ |

| Barium Fluoride | BaF₂ |

| Barium Sulfite (B76179) | BaSO₃ |

| Barium Aluminium Trisulfide Hydroxide (B78521) Hydrate | BaS₃·Ba(OH)₂·2Al(OH)₃·8H₂O |

| Cesium Thiosulfate Monohydrate | Cs₂S₂O₃·H₂O |

| Rubidium Thiosulfate Monohydrate | Rb₂S₂O₃·H₂O |

| Calcium Thiosulfate Hexahydrate | CaS₂O₃·6H₂O |

| Strontium Thiosulfate Pentahydrate | SrS₂O₃·5H₂O |

| Magnesium Thiosulfate Hexahydrate | MgS₂O₃·6H₂O |

| Potassium Thiosulfate | K₂S₂O₃ |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³³S NMR for thiosulfate coordination)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific atomic nuclei. For thiosulfate compounds, ³³S NMR, in particular, holds the potential to provide direct insight into the coordination of the thiosulfate anion (S₂O₃²⁻). The thiosulfate ion is an interesting ligand because it can exhibit linkage isomerism, binding to a metal center through either a sulfur (S-bonded) or an oxygen (O-bonded) atom. cdnsciencepub.com This difference in coordination would result in distinct chemical environments for the sulfur atoms, which could be distinguished by ³³S NMR.

The application of ³³S NMR is generally challenging due to the intrinsic properties of the ³³S isotope, which is a quadrupolar nucleus with a low natural abundance and low gyromagnetic ratio. researchgate.net These factors lead to broad spectral lines and low sensitivity, requiring specialized techniques and instrumentation. researchgate.net While the coordination chemistry of various thiosulfate-metal complexes has been explored, suggesting the possibility of both S- and O-bonded isomers cdnsciencepub.com, specific experimental ³³S NMR studies dedicated to this compound are not widely available in the surveyed literature. Such a study would be valuable for definitively characterizing the thiosulfate coordination in the solid state, complementing data from other techniques like X-ray diffraction. Computational studies on related thiosulfate systems have also been performed, which can aid in interpreting NMR data. acs.org

Microscopic and Thermal Analysis for Morphological and Structural Information

To understand the physical form and thermal stability of this compound, microscopic and thermal analysis methods are indispensable. Electron microscopy reveals the size, shape, and texture of crystals, while thermal techniques like TGA and DSC map the compound's decomposition as a function of temperature.

Electron Microscopy (SEM/TEM) for Crystal Morphology (General method, applicable)

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is a standard method for visualizing the morphology of crystalline materials at high resolution. These techniques direct a beam of electrons at a sample and detect the resulting scattered or transmitted electrons to generate an image. This allows for the detailed characterization of crystal habits, surface topography, and particle size distribution.

This compound appears as a white crystalline powder. chemicalbook.com The monohydrate form (BaS₂O₃·H₂O) is known to crystallize in a monoclinic system. psu.edu While detailed SEM or TEM micrographs of this compound are not prevalent in the reviewed literature, the general appearance is described as white crystals. The morphology of analogous, sparingly soluble barium compounds like barium sulfate has been extensively studied, revealing that crystal habits can range from rhombohedral to complex star-like or dendritic forms, depending heavily on precipitation conditions such as supersaturation and the presence of additives. rsc.orgmdpi.com By analogy, the crystal morphology of this compound is also expected to be influenced by its synthesis conditions.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial thermal analysis techniques for investigating the thermal stability and decomposition pathways of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the difference in heat flow between a sample and a reference, identifying exothermic and endothermic transitions. centexbel.bemt.com

For this compound, DSC analysis shows a decomposition event beginning at approximately 200-220°C. chemicalbook.comgoogle.com This corresponds to a mass loss observed in TGA. The primary decomposition pathway at this temperature involves the breakdown of this compound into barium sulfite (BaSO₃) and elemental sulfur. google.com

The reaction can be represented as: BaS₂O₃(s) → BaSO₃(s) + S(g) google.com

Chemical Reactivity and Mechanistic Studies of Barium Thiosulfate

Redox Chemistry of the Thiosulfate (B1220275) Anion in Barium Thiosulfate

The thiosulfate anion (S₂O₃²⁻) in this compound is characterized by the presence of sulfur in two different oxidation states, +6 and -2, which allows it to participate in both oxidation and reduction reactions. quora.com

Oxidation Pathways to Barium Sulfate (B86663) and Sulfur Dioxide

This compound can be oxidized by strong oxidizing agents, such as hydrogen peroxide or chlorine, to yield barium sulfate (BaSO₄) and sulfur dioxide (SO₂). smolecule.com The oxidation process involves the conversion of the sulfur atoms in the thiosulfate anion to higher oxidation states. When heated, this compound decomposes, also forming barium sulfate, sulfur, and sulfur dioxide. chemicalbook.com

In a neutral solution, the oxidation of thiosulfate with ozone can produce a mixture of products including sulfate, sulfite (B76179), tri- and tetrathionates, hydrogen sulfide (B99878), and sulfur dioxide. oup.com Ultimately, the main products are sulfate, tri-, and tetrathionates. oup.com However, in an alkaline medium, thiosulfate is oxidized to sulfite as an intermediate, which is then further oxidized to sulfate. oup.com

The general reaction for the oxidation of this compound can be represented as: BaS₂O₃ + Oxidizing Agent → BaSO₄ + SO₂ smolecule.com

Reduction Reactions to Barium Sulfide

Under reducing conditions, this compound can be converted to barium sulfide (BaS). smolecule.com This reduction can be achieved using reducing agents like hydrogen gas or by heating with a carbon source, such as coke. guidechem.com For instance, a mixture of barium sulfate and this compound can be calcined with coke at high temperatures (around 1000°C) to produce molten barium sulfide. guidechem.com

This reduction is a key step in certain industrial processes, such as the production of barium hydroxide (B78521) from barite (barium sulfate). google.com In this process, this compound, obtained as a byproduct, is recycled back into the reduction furnace with fresh barite and coal to produce barium sulfide. google.com

The general equation for the reduction is: BaS₂O₃ + Reducing Agent → BaS

Hydrolytic and Photolytic Decomposition Mechanisms of this compound

This compound is susceptible to decomposition through hydrolysis and photolysis, with the stability and reaction pathways being influenced by factors such as pH and exposure to light.

pH-Dependent Hydrolysis and Stability

The stability of this compound in aqueous solutions is significantly dependent on pH. In acidic solutions, the thiosulfate anion is unstable and decomposes. The decomposition of thiosulfate at low pH (below 3) is thought to proceed through the stepwise buildup of a sulfur chain, followed by ring closure. scholaris.ca The initial product of the acid decomposition of thiosulfate is the highly reactive hydrogen thiosulfate anion. iwaponline.com

Barium sulfide, a related compound, is known to slowly decompose in water to form barium hydroxide and barium hydrosulfide. cdc.gov This slow oxidation in solution can also lead to the formation of various oxidized sulfur species, including sulfite, thiosulfate, and polythionates. cdc.gov

Photolytic Degradation Pathways and Radical Intermediates

The photolysis of thiosulfate complexes, including those of heavy metals, upon exposure to UV light leads to their decomposition. researchgate.net The mechanism is often related to a charge transfer process. researchgate.net Studies on sodium thiosulfate photolysis have shown that it is an oxygen-dependent process, with the quantum yield of thiosulfate disappearance varying with the irradiation wavelength and the presence of dissolved oxygen. researchgate.net

The photochemistry of the thiosulfate anion is explained by two primary reactions: photoionization and photodissociation into S•⁻ and SO₃•⁻ radical anions. researchgate.net In the presence of oxygen, a weak complex between thiosulfate and dioxygen, [S₂O₃²⁻…O₂], is proposed to form. Photoexcitation of this complex directly yields S₂O₃•⁻ and O₂•⁻ radicals. researchgate.net UV irradiation can also promote the transformation of the "effective sulfur" in thiosulfate molecules to form hydrogen sulfide (H₂S) through the involvement of HS• and S₂O₃•⁻ radicals. acs.org

Complexation Chemistry and Ligand Exchange Reactions

This compound participates in complexation and ligand exchange reactions, which are fundamental to its application in various analytical and industrial processes.

Barium ions (Ba²⁺) can form complexes with various ligands. For instance, the formation of strong complexes between Ba²⁺ and EDTA (ethylenediaminetetraacetic acid) is the primary reason for the increased solubility of barium sulfate in alkaline EDTA solutions. chalmers.se

The thiosulfate anion itself can act as a ligand, forming complexes with metal ions. This property is utilized in the extraction of metals from ores. this compound has been used as a precipitating agent for the detection and quantification of heavy metals like silver, mercury, and lead, by forming insoluble precipitates. smolecule.com

Ligand exchange reactions involve the replacement of one ligand by another in a coordination complex. While specific studies on ligand exchange reactions directly involving this compound as the complex are not extensively detailed in the provided context, the principles of ligand exchange are well-established. For example, in copper(II) complexes, water ligands can be replaced by ammonia (B1221849) or chloride ions, leading to changes in the coordination number and the color of the solution. savemyexams.comslideshare.net The stability of the resulting complex is a key factor driving these reactions. libretexts.org The thiosulfate ion has been shown to inhibit the rate of ligand substitution in certain catalytic reactions by forming a stable complex with the catalyst. researchgate.net

A double salt of this compound with bismuth, Ba₃[Bi(S₂O₃)₃]₂, has been described, which is considered to contain a complex anion. atomistry.com

Formation of Metal-Thiosulfate Complexes

The thiosulfate ion is a versatile ligand capable of forming stable complexes with a variety of metal ions. This complex formation is a key aspect of its chemical behavior and has applications in various fields, including analytical chemistry and the extraction of metals from ores. The thiosulfate ion is classified as a soft ligand, showing a strong affinity for soft metal ions. wikipedia.org

The coordination of the thiosulfate ion with metal centers can occur in several ways, including monodentate (κ¹-), O,S-bidentate (κ²-), and bridging (μ-) modes. wikipedia.org The principle of Hard and Soft Acids and Bases (HSAB) can be used to predict the nature of the metal-ligand bond. The sulfur atom, being a soft donor, preferentially binds to soft metal ions like silver (Ag⁺) and gold (Au⁺), while the harder oxygen atoms tend to coordinate with hard metal ions such as iron(III) (Fe³⁺). researchgate.net

The formation of these complexes typically involves the displacement of other ligands, such as water (aquo) or chloride, from the metal's coordination sphere. wikipedia.org For instance, this compound can be used as a precipitating agent for the detection and quantification of heavy metals like silver, mercury, and lead, which form insoluble thiosulfate complexes. smolecule.com

A notable application of thiosulfate complexation is in the extraction of precious metals. Thiosulfate leaching is considered a less toxic alternative to traditional cyanidation for gold and silver recovery from ores. wikipedia.orggoogle.com In this process, gold is oxidized and forms a stable aqueous complex, primarily [Au(S₂O₃)₂]³⁻. wikipedia.orgwikipedia.org

Table 1: Examples of Metal-Thiosulfate Complexes

| Metal Ion | Complex Formula | Binding Mode |

| Palladium(II) | [Pd(S₂O₃)₂(ethylenediamine)]²⁻ | S-bonded |

| Cobalt(III) | [Co(NH₃)₅(S₂O₃)]⁺ | Linkage isomerism (O vs S) |

| Silver(I) | [Ag(S₂O₃)₂]³⁻ | --- |

| Gold(I) | [Au(S₂O₃)₂]³⁻ | --- |

Data sourced from multiple scientific resources. wikipedia.orgwikipedia.org

Ligand Substitution Kinetics and Thermodynamics

Ligand substitution reactions are fundamental to the chemistry of coordination complexes. The kinetics and thermodynamics of these reactions determine the rate and extent to which a ligand in a complex is replaced by another. For metal-thiosulfate complexes, understanding these principles is crucial for controlling their formation and reactivity.

The rate of ligand substitution can be influenced by several factors, including the nature of the metal ion, the entering and leaving ligands, and the reaction conditions. The mechanisms of these reactions are generally classified as either dissociative (D), associative (A), or interchange (I).

While specific kinetic and thermodynamic data for ligand substitution on this compound complexes are not extensively detailed in the provided search results, the general principles of inorganic chemistry are applicable. davcollegekanpur.ac.in The formation of metal-thiosulfate complexes can be considered a ligand substitution process where thiosulfate ions replace other ligands in the metal's coordination sphere. wikipedia.org The stability of the resulting complex is quantified by its formation constant (K_f), which is a thermodynamic measure of the equilibrium between the free metal ion and the complex.

The study of the kinetics of such reactions often involves techniques like monitoring changes in absorbance or concentration over time. For instance, the decomposition kinetics of this compound can be studied by iodometric titration to track the depletion of thiosulfate ions.

Reactions with Specific Reagents and Environmental Transformation Pathways

This compound undergoes a range of chemical reactions with specific reagents, leading to its transformation. smolecule.com These reactions are important in both laboratory and environmental contexts.

Reactions with Oxidizing Agents: this compound can be oxidized by strong oxidizing agents like hydrogen peroxide or chlorine. smolecule.com This reaction typically yields barium sulfate (BaSO₄) and sulfur dioxide (SO₂). smolecule.com

Reaction Equation: BaS₂O₃ + 4H₂O₂ → BaSO₄ + H₂SO₄ + 3H₂O

Reactions with Reducing Agents: Under reducing conditions, this compound can be converted to barium sulfide (BaS). smolecule.com

Reactions with Acids: When treated with acids, thiosulfate salts characteristically decompose. wikipedia.org The reaction of this compound with acids like hydrochloric acid results in the formation of thiosulfuric acid (H₂S₂O₃) and the corresponding barium salt. smolecule.com Thiosulfuric acid is unstable and readily decomposes into sulfur, sulfur dioxide, and water. wikipedia.org

Reaction Equation: BaS₂O₃ + 2HCl → BaCl₂ + H₂S₂O₃ H₂S₂O₃ → S + SO₂ + H₂O

Environmental Transformation Pathways: In the environment, the transformation of thiosulfate is largely driven by microbial activity. Sulfur-oxidizing bacteria, found in various environments including marine sediments and terrestrial sulfidic springs, utilize thiosulfate as an electron donor. nih.govasm.org These microorganisms play a crucial role in the global sulfur cycle. asm.org

The microbial oxidation of thiosulfate can proceed through different enzymatic pathways, such as the Sox system, which can oxidize thiosulfate to sulfate. asm.org In some marine environments, thiosulfate can undergo concurrent oxidation to sulfate, reduction to sulfide, and disproportionation to both sulfate and sulfide. nih.gov The dominant pathway can vary with sediment depth. nih.gov

The transport of barium in the environment is influenced by its interaction with other ions, particularly sulfate, which can precipitate as barium sulfate and limit the mobility of barium. who.int

Table 2: Summary of this compound Reactions

| Reagent/Condition | Major Products |

| Oxidizing Agents (e.g., H₂O₂) | Barium sulfate (BaSO₄), Sulfur dioxide (SO₂) |

| Reducing Agents | Barium sulfide (BaS) |

| Acids (e.g., HCl) | Barium salt (e.g., BaCl₂), Sulfur (S), Sulfur dioxide (SO₂) |

| Microbial Oxidation | Sulfate (SO₄²⁻) |

| Microbial Reduction | Sulfide (S²⁻) |

Data compiled from various chemical and environmental studies. smolecule.comnih.govasm.org

Theoretical and Computational Studies of Barium Thiosulfate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of barium thiosulfate (B1220275), such as its electronic structure and the nature of its chemical bonds.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed picture of the molecular orbitals in barium thiosulfate. core.ac.uk Methods like Møller–Plesset perturbation theory (MP2 and MP4) have been used alongside DFT to investigate the structures of thiosulfate and other isovalent sulfur oxyanions. tandfonline.comresearchgate.net

These calculations help in estimating the sulfur-oxygen and sulfur-sulfur bond orders by comparing the bond lengths in the dianion with those in the doubly protonated molecule (H₂S₂O₃). tandfonline.comresearchgate.net Molecular orbital analysis reveals the nature of the frontier orbitals (HOMO and LUMO), which is crucial for predicting the reactivity of the molecule. For the thiosulfate anion, the peripheral sulfur atom is predicted to be a stronger nucleophile and base than the oxygen atoms in the gas phase. tandfonline.comresearchgate.net

Furthermore, ab initio molecular orbital calculations can be used to interpret experimental data, such as anion photoelectron spectroscopy, by linking spectral features to calculated excited state energies. ucl.ac.uk This synergy between theory and experiment is vital for a comprehensive understanding of the electronic structure.

Molecular Dynamics Simulations of this compound Crystal Lattices and Solutions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, from the atomic vibrations in its crystal lattice to its interactions in an aqueous solution. ebsco.comnih.govnih.govmdpi.com

Interatomic Potentials and Force Field Development

A critical component of MD simulations is the force field, which consists of interatomic potentials that describe the forces between atoms. core.ac.uknist.gov For ionic compounds like this compound, these force fields are often developed by fitting parameters to experimental data or to results from high-level quantum chemical calculations (like DFT). core.ac.uk The quality of the force field is paramount for the accuracy of the MD simulation. researchgate.net

The development of accurate interatomic potentials allows for the simulation of large, disordered systems, which is computationally expensive with methods like DFT. core.ac.uk These potentials typically include terms for electrostatic interactions (Coulomb), short-range repulsion, and van der Waals attractions. For instance, in simulations of barium sulfate (B86663), van der Waals forces were found to be the dominant interaction between oxygen atoms in a polymer inhibitor and barium atoms in the crystal. mdpi.com

Dynamics of Ion Solvation and Crystal Growth

MD simulations are particularly useful for studying the behavior of this compound in solution. They can provide detailed insights into the hydration shell of the thiosulfate ion and the dynamics of the surrounding water molecules. researchgate.net First-principles MD simulations have been used to analyze the structure, dynamics, and vibrational spectra of water molecules around the thiosulfate dianion. researchgate.net

These simulations show that the S-O and S-S bond distances in the hydrated thiosulfate ion are slightly longer than in the solid state due to hydrogen bonding with water molecules. researchgate.net The reactivity of the terminal sulfur atom in the thiosulfate ion is also influenced by its molecular hydration shell. researchgate.net

Regarding crystal growth, MD simulations can model the nucleation and growth processes of barium-containing crystals like barium sulfate. matec-conferences.orgrsc.orgcurtin.edu.au These simulations can help understand how factors like supersaturation and the presence of additives affect crystal morphology. matec-conferences.orgrsc.org For example, simulations can reveal how inhibitor molecules interact with the crystal surface to prevent scaling. mdpi.com The de-solvation of the cation is often a rate-determining step in nucleation, and MD simulations can elucidate the energetics of this process. rsc.org

Prediction of Reactivity and Reaction Pathways via Computational Chemistry

Computational chemistry provides powerful tools for predicting how this compound might react and the pathways these reactions might follow. numberanalytics.comnih.govcsmres.co.uk

By mapping the potential energy surface (PES), computational methods can identify transition states and intermediates, thus elucidating reaction mechanisms. numberanalytics.com For the thiosulfate ion, computational studies have proposed plausible mechanisms and reaction pathways for processes like nucleophilic substitution. researchgate.net

Quantum chemical calculations can be used to screen for new chemical reactions and catalysts. nih.gov For example, the artificial force induced reaction (AFIR) method can be used to explore reaction pathways from an equilibrium structure. nih.gov This approach can predict potential reaction products and their yields. nih.gov

In the context of this compound, these methods could be used to predict its decomposition pathways under different conditions or its reactions with various reagents. For example, computational models can predict that thiosulfate can be oxidized to barium sulfate and sulfur dioxide or reduced to barium sulfide (B99878). The activation energies and reaction kinetics for these transformations can be estimated, providing valuable information for practical applications.

Applications of Barium Thiosulfate in Chemical Sciences and Technology Excluding Biomedical and Direct Human Use

Role in Analytical Chemistry Methodologies

Barium thiosulfate (B1220275) is a valuable reagent in the field of analytical chemistry, contributing to both qualitative and quantitative analyses. chemimpex.comprocurementresource.com

Iodometric titrations are a cornerstone of volumetric analysis, particularly for the determination of oxidizing agents. In this method, an excess of iodide is added to the analyte, which oxidizes the iodide to iodine. The liberated iodine is then titrated with a standard solution of a thiosulfate salt. wikipedia.orgyolasite.com While sodium thiosulfate is more commonly used, barium thiosulfate monohydrate is also recognized as a standard substance for the standardization of iodine solutions. vsmu.by

The fundamental reaction in an iodometric titration involving thiosulfate is the reduction of iodine (I₂) to iodide ions (I⁻) by the thiosulfate ions (S₂O₃²⁻), which are themselves oxidized to tetrathionate (B1226582) ions (S₄O₆²⁻). wikipedia.org The endpoint of the titration is typically detected using a starch indicator, which forms a deep blue complex with iodine. wikipedia.orgyolasite.com The disappearance of this blue color marks the complete consumption of iodine by the thiosulfate. yolasite.com The high purity of commercially available this compound makes it a suitable primary standard for these titrations. vsmu.by

Table 1: Key Reactions in Iodometric Titration

| Step | Reaction | Description |

| Iodine Liberation | Oxidizing Agent + 2I⁻ → Reduced Agent + I₂ | The analyte (an oxidizing agent) reacts with an excess of iodide ions to produce a stoichiometric amount of iodine. |

| Titration | I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ | The liberated iodine is titrated with a standard thiosulfate solution. |

| Endpoint Detection | I₂ + Starch → Blue Complex | Starch indicator is added near the endpoint, forming a distinct blue color with the remaining iodine. |

This compound's low solubility in water (approximately 0.25 g per 100 mL) makes it an effective precipitating agent in gravimetric analysis. smolecule.com It is particularly useful for the determination of sulfate (B86663) ions in various samples. chemimpex.com When a solution containing sulfate ions is treated with a solution of this compound, insoluble barium sulfate precipitates out.

Furthermore, this compound can be employed to precipitate and thereby detect or quantify certain heavy metal ions. smolecule.com It forms insoluble precipitates with heavy metals such as lead (Pb), mercury (Hg), and silver (Ag). smolecule.com This property is valuable in environmental analysis for assessing water quality and in other analytical procedures where the separation of these metals is required. smolecule.comchemimpex.com

Contributions to Material Science and Engineering

The chemical reactivity of this compound allows it to serve as a precursor and a key component in the synthesis and processing of various materials. wordpress.com

This compound is a versatile precursor for the synthesis of other important barium compounds, namely barium sulfate (BaSO₄) and barium sulfide (B99878) (BaS). pmarketresearch.com High-purity barium sulfate, a material with applications as an optical reflector, can be prepared through a solid-state reaction involving the thermal decomposition of this compound. google.comgoogle.com At 200°C, this compound decomposes to form barium sulfite (B76179) (BaSO₃) and sulfur. The barium sulfite can then be converted to barium sulfate. google.comgoogle.com

Reduction of this compound can yield barium sulfide, a phosphorescent material. This versatility makes this compound a useful starting material in the production of specialized inorganic materials.

In traditional black-and-white photography, the "fixing" step is crucial for stabilizing the image and making it permanent. wikipedia.org this compound, like other thiosulfate salts, can act as a fixing agent. wordpress.comprocurementresource.com The photographic emulsion on film or paper contains light-sensitive silver halide crystals (e.g., silver bromide, AgBr). uwec.edu During development, the exposed silver halide grains are reduced to metallic silver, forming the visible image. wikipedia.org

However, the unexposed silver halide remains and would darken over time upon exposure to light, fogging the image. wikipedia.org The fixing bath removes this unexposed silver halide. wikipedia.orgrice.edu The thiosulfate ions from the fixing agent react with the insoluble silver halide to form soluble complex ions, such as [Ag(S₂O₃)₂]³⁻. wikipedia.org These soluble silver complexes are then washed away, leaving only the stable metallic silver image. uwec.edubritannica.com

Table 2: Chemical Reactions in Photographic Fixing

| Reactants | Products | Reaction |

| Silver Halide + Thiosulfate | Dithiosulfatoargentate(I) + Halide | AgX + 2S₂O₃²⁻ → [Ag(S₂O₃)₂]³⁻ + X⁻ |

| Silver Halide + Thiosulfate | Trithiosulfatoargentate(I) + Halide | AgX + 3S₂O₃²⁻ → [Ag(S₂O₃)₃]⁵⁻ + X⁻ |

| X represents a halide ion, typically Br⁻. |

There is emerging research interest in the use of this compound in the preparation of catalysts. wordpress.comansto.gov.au Its decomposition can lead to the formation of finely divided barium-containing materials that can serve as catalyst supports or as active catalytic species themselves. For instance, studies have shown that uniquely structured this compound crystals can act as templates for creating nanostructured metal sulfides, which have potential applications in catalysis. 24chemicalresearch.com Furthermore, this compound has been used in the synthesis of open-framework cadmium thiosulfate compounds which have demonstrated good catalytic behavior in reactions like the cyanosilylation of imines. researchgate.net While this area of application is still developing, it highlights the potential for this compound to contribute to the design of novel catalytic systems. 24chemicalresearch.comresearchgate.net

Industrial Chemical Processes and Environmental Remediation (non-biological, non-toxicity focused)

This compound (BaS₂O₃) is a versatile, though relatively rare, inorganic compound utilized in select industrial and environmental applications. Its utility stems from the chemical properties of the thiosulfate ion (S₂O₃²⁻), which can act as a reducing agent, a source of sulfide ions, and a complexing agent for metals. The barium cation (Ba²⁺) primarily influences the compound's solubility and physical state. These applications are centered on non-biological chemical processes.

Application in Wastewater Treatment for Sulfate and Heavy Metal Removal (chemical mechanism)

This compound serves a dual role in specialized wastewater treatment scenarios, primarily through chemical precipitation mechanisms to remove both sulfate and various heavy metal ions. chemimpex.comsrinnovationsindia.co.inindiamart.com

The removal of sulfate ions from industrial wastewater is addressed by the low solubility of barium sulfate. While this compound itself is only slightly soluble in water, its application in sulfate-rich streams can lead to a precipitation reaction. chemicalbook.comchemicalbook.com The barium ions (Ba²⁺) released from the dissolution of this compound react with sulfate ions (SO₄²⁻) in the wastewater to form barium sulfate (BaSO₄), an extremely insoluble and stable precipitate.

Chemical Equation for Sulfate Removal: Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

The primary mechanism for heavy metal removal involves the thiosulfate ion. In aqueous solutions, particularly under specific pH conditions, the thiosulfate ion can act as a source of sulfide ions (S²⁻). This is crucial for precipitating heavy metals, as many metal sulfides exhibit very low solubility, often much lower than the corresponding metal hydroxides. d-nb.info This allows for more effective removal of metals to meet stringent discharge limits.

The process can be enhanced under certain conditions, such as UV irradiation in acidic wastewater, which promotes the transformation of thiosulfate into hydrogen sulfide (H₂S). acs.org The H₂S then reacts with dissolved heavy metal ions (M²⁺) to form insoluble metal sulfide precipitates.

General Chemical Equation for Heavy Metal Sulfide Precipitation: S₂O₃²⁻(aq) + H₂O(l) → SO₄²⁻(aq) + H₂S(aq) M²⁺(aq) + H₂S(aq) → MS(s) + 2H⁺(aq)

This method is effective for a range of heavy metals. The efficiency of removal is dependent on factors such as pH, temperature, and the specific metals present in the wastewater.

Table 1: Research Findings on Thiosulfate-Based Heavy Metal Removal

| Heavy Metal Ion | Removal Mechanism | Reagent System | Observations | Citation |

| Arsenic (As) | Sulfide Precipitation | Thiosulfate + UV Irradiation | Over 99.9% removal from strongly acidic wastewater was achieved without significant H₂S gas pollution. acs.org | acs.org |

| Copper (Cu²⁺) | Sulfide Precipitation | Sodium Thiosulfate | Effective precipitation of copper sulfide. The process is sensitive to the dosing of the precipitation agent. d-nb.info | d-nb.info |

| Iron (Fe²⁺/Fe³⁺) | Sulfide Precipitation | General Sulfidation | Forms insoluble iron sulfides, contributing to heavy metal remediation in industrial effluents. d-nb.info | d-nb.info |

| Various Heavy Metals | Sequestration & Flocculation | Sodium Thiosulfate + Hydrogen Peroxide + Ferric Sulfate | A multi-step process where thiosulfate converts cyanide to thiocyanate, followed by precipitation and flocculation of heavy metals. cdc.gov | cdc.gov |

Role in Mining and Metallurgy (e.g., metal extraction from ores)

In the fields of mining and hydrometallurgy, the thiosulfate ion is recognized as a promising, less toxic alternative to cyanide for leaching precious metals, particularly gold and silver. google.com911metallurgist.com While ammonium (B1175870) and sodium thiosulfates are more commonly studied and used, the fundamental chemistry applies to this compound, where the thiosulfate ion is the active lixiviant (leaching agent).

The primary role of the thiosulfate ion is to oxidize the precious metal and stabilize the resulting metal ion in solution by forming a stable aqueous complex. For gold (Au), the process is typically catalyzed by copper(II) ions in the presence of ammonia (B1221849), which helps to form and stabilize the cupric ammine complex [Cu(NH₃)₄]²⁺ that acts as the oxidant.

Simplified Chemical Equation for Gold Leaching with Thiosulfate: Au(s) + 5S₂O₃²⁻(aq) + [Cu(NH₃)₄]²⁺(aq) → [Au(S₂O₃)₂]³⁻(aq) + [Cu(S₂O₃)₃]⁵⁻(aq) + 4NH₃(aq)

Thiosulfate leaching is particularly advantageous for treating specific types of ores where cyanidation is less effective, such as carbonaceous or copper-bearing gold ores. google.com911metallurgist.com In ores with high copper content, cyanide is consumed in reactions with copper minerals, whereas thiosulfate can form stable complexes with both copper and gold, allowing for potential co-extraction or selective recovery. 911metallurgist.com The use of this compound in this context would contribute the necessary thiosulfate ions to the leach solution. The low solubility of barium sulfate could also offer a potential method for controlling sulfate buildup in the process solutions, a common issue in thiosulfate leaching circuits that can inhibit efficiency. google.com

Use in Specific Industrial Formulations (e.g., explosives, paints, varnishes, matches – chemical role only)

This compound is incorporated into several industrial formulations due to its specific chemical properties upon decomposition. chemicalbook.comchemicalbook.comsmolecule.comdictionary.com Its role is not as a primary reactant in the final product but as a component that contributes to the manufacturing process or the functional properties of the end material, often in pyrotechnic or combustion-related applications.

In Explosives and Matches: The use of this compound in explosives and match heads is linked to its thermal decomposition characteristics. chemicalbook.comchemicalbook.comwho.int When heated, this compound monohydrate first loses its water of hydration at around 110°C. At higher temperatures (decomposing at 228°C), it breaks down to produce barium sulfate, elemental sulfur, and sulfur dioxide. chemicalbook.comchemicalbook.com

Decomposition Reaction: BaS₂O₃(s) → BaSO₄(s) + S(s) + SO₂(g)

In these formulations, this compound can act as an oxygen donor (via the sulfate group) and a fuel (sulfur). The generation of gases (sulfur dioxide) contributes to the explosive effect. In match heads, it can be part of the mixture that ignites upon friction, contributing to the initial flame and combustion.

In Luminous Paints and Varnishes: this compound's role in luminous paints is primarily as a component in the formulation, rather than providing the luminescence itself. smolecule.comwho.int It is often used in conjunction with a phosphorescent material (like doped zinc sulfide). Its chemical function is likely as a filler or a flux during the manufacturing of the pigment. Its decomposition properties may play a role in creating the desired crystalline structure of the phosphorescent material during high-temperature synthesis, or it may serve to stabilize the final pigment within the paint or varnish medium. The "luminous" descriptor in some sources likely refers to its application in these types of paints rather than an intrinsic property of the compound itself. smolecule.com

Advanced Analytical Methodologies for Barium Thiosulfate Quantification and Detection

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are powerful tools for the separation and quantification of ions in complex matrices. Ion chromatography and high-performance liquid chromatography are particularly relevant for the analysis of the thiosulfate (B1220275) anion.

Ion Chromatography for Thiosulfate Anion Determination

Ion chromatography (IC) is a primary method for the determination of the thiosulfate anion. This technique separates ions based on their affinity for an ion-exchange resin. A sample solution is introduced into a stream of eluent, which then passes through a separation column containing the resin. The separated ions are then detected, typically by conductivity.

Suppressed ion chromatography is often employed to enhance sensitivity. In this approach, a suppressor device reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions. For instance, a method using an IonPac AS16 column with an EG40-generated hydroxide (B78521) gradient and suppressed conductivity detection has been successfully used to determine thiosulfate in refinery wastewaters. abechem.com This method demonstrates good linearity over a range of 1 to 100 mg/L for thiosulfate. thermofisher.com

The choice of column and eluent is critical for achieving optimal separation. The IonPac® AS16 is a high-capacity, hydroxide-selective anion-exchange column specifically designed for the separation of polarizable anions like thiosulfate. abechem.com Another study details a rapid and sensitive IC method for the assay of sodium thiosulfate using an IonPac AS19 column with a 45mM potassium hydroxide eluent and suppressed conductivity detection, achieving a linearity range of 1.0 – 100.0 mg/L. ekb.eg

A study on the analysis of sulfur species in geothermal waters utilized a TSKgel IC-Anion-PW column with a 6.0 mM dipotassium hydrogen phosphate mobile phase and UV detection at 210 nm. This method allowed for the complete analysis of sulfide (B99878), sulfite (B76179), and thiosulfate in under 10 minutes, with a detection limit of 0.049 µM for thiosulfate. nii.ac.jp

Table 1: Performance of Ion Chromatography Methods for Thiosulfate Determination

| Column | Eluent | Detection | Linearity Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| IonPac AS16 | Hydroxide Gradient | Suppressed Conductivity | 1 - 100 mg/L | Not Specified | abechem.comthermofisher.com |

| IonPac AS19 | 45mM Potassium Hydroxide | Suppressed Conductivity | 1.0 - 100.0 mg/L | 0.15 mg/L | ekb.eg |

| TSKgel IC-Anion-PW | 6.0 mM Dipotassium Hydrogen Phosphate | UV (210 nm) | Not Specified | 0.049 µM | nii.ac.jp |

High-Performance Liquid Chromatography (HPLC) Methods for Sulfur Species

High-Performance Liquid Chromatography (HPLC) offers a versatile approach for the analysis of various sulfur species, including thiosulfate. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

Ion-pair chromatography, a mode of reversed-phase HPLC, is particularly effective for separating ionic compounds like thiosulfate. In this technique, an ion-pairing reagent is added to the mobile phase to form neutral ion pairs with the analyte ions, which can then be retained by a nonpolar stationary phase. A sensitive method for the simultaneous determination of thiosulfate, thiocyanate, and polythionates utilizes an octadecylsilica (ODS) column with an acetonitrile-water mobile phase containing tetrapropylammonium salt as the ion-pairing reagent and UV detection. researchgate.net

Pre-column derivatization can be employed to enhance the detectability of thiosulfate. One method involves derivatization with monobromobimane, which yields a fluorescent product that can be detected with high sensitivity. nih.gov This approach allows for the reliable measurement of as little as 0.16 nmol of thiosulfate. nih.gov Another HPLC method for the simultaneous determination of sulfite, thiosulfate, and sulfide in biological desulfurization solutions involves pre-column fluorescence derivatization, demonstrating good linearity and low detection limits. nih.gov

Table 2: HPLC Methods for the Determination of Thiosulfate and Other Sulfur Species

| Column Type | Method | Mobile Phase/Reagent | Detection | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Octadecylsilica (ODS) | Ion-Pair Chromatography | Acetonitrile-water with tetrapropylammonium salt | UV | 30 nM for thiosulfate | researchgate.net |

| Reversed-Phase | Pre-column Derivatization | Monobromobimane | Fluorescence | 0.16 nmol (absolute) | nih.gov |

| Not Specified | Pre-column Derivatization | Fluorescent Reagent | Fluorescence | 0.0007 µmol/L for thiosulfate | nih.gov |

Electrochemical Methods for Barium Thiosulfate Detection

Electrochemical methods offer high sensitivity, rapid response times, and the potential for miniaturization and on-site analysis. These techniques are applicable to the detection of both the barium and thiosulfate ions.

Voltammetric and Amperometric Techniques

Voltammetric techniques involve applying a varying potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte undergoing oxidation or reduction at the electrode surface.

For thiosulfate, anodic oxidation is the principle behind its voltammetric determination. A voltammetric sensor for the analysis of thiosulfate has been developed using a carbon paste electrode modified with 2-chloro-N'-[1-(2,5-dihydroxyphenyl) methylidene]aniline and CdO nanoparticles. researchgate.net This sensor was able to determine thiosulfate in the concentration range of 0.09–350.0 μM with a detection limit of 40.0 nM. researchgate.netkashanu.ac.ir

Amperometric biosensors can also be utilized for thiosulfate detection. These sensors typically involve the use of an enzyme that catalyzes a reaction involving the analyte, with the resulting current change being measured. While specific amperometric biosensors for thiosulfate are less common, the principles of amperometric detection are well-established for various analytes. nih.govmdpi.comd-nb.info

Potentiometric Sensor Development

Potentiometry measures the potential difference between two electrodes in a solution at near-zero current. The potential of the indicator electrode is related to the concentration of the analyte of interest. Ion-selective electrodes (ISEs) are a type of potentiometric sensor that exhibits a specific response to a particular ion.

For the determination of barium ions, several potentiometric sensors have been developed. A poly(vinyl chloride) (PVC) membrane sensor using 4ʹ,4ʺ(5ʺ)-Di-tert-butyldibenzo-18-crown-6 as an ionophore exhibited a Nernstian response to barium ions over a wide concentration range of 1×10⁻⁷ to 1×10⁻¹ M, with a detection limit of 1×10⁻⁷ M. abechem.com Another study describes two solid-state membrane and coated wire electrochemical sensors based on barium sulfate (B86663) nanoparticles, which showed a linear response to Ba²⁺ ions in the concentration range of 1.0×10⁻⁵ to 1.0×10⁻¹ mol L⁻¹. ekb.eg

A barium-selective electrode with a solid-state PVC polymer matrix membrane has been shown to have a concentration range of 0.5 to 13,700 ppm (4x10⁻⁶ to 0.1 Molar) and a response time of less than 10 seconds. nico2000.net

Table 3: Performance Characteristics of Barium-Selective Potentiometric Sensors

| Sensor Type | Ionophore/Sensing Material | Linear Range | Limit of Detection (LOD) | Response Time | Reference |

|---|---|---|---|---|---|

| PVC Membrane | 4ʹ,4ʺ(5ʺ)-Di-tert-butyldibenzo-18-crown-6 | 1×10⁻⁷ - 1×10⁻¹ M | 1×10⁻⁷ M | 18 s | abechem.com |

| Solid-State Membrane | Barium Sulfate Nanoparticles | 1.0×10⁻⁵ - 1.0×10⁻¹ mol L⁻¹ | 2.7×10⁻⁶ mol L⁻¹ | 1 s | ekb.eg |

| Coated Wire | Barium Sulfate Nanoparticles | 1.0×10⁻⁵ - 1.0×10⁻¹ mol L⁻¹ | 2.5×10⁻⁶ mol L⁻¹ | 1 s | ekb.eg |

Spectroscopic Quantification of this compound in Complex Matrices

Spectroscopic methods involve the interaction of electromagnetic radiation with the analyte. UV-Visible spectrophotometry is a common technique for the quantification of thiosulfate.

An indirect spectrophotometric method for the determination of trace amounts of thiosulfate is based on the decrease in absorbance of a ferric salicylate complex solution. Thiosulfate reduces Fe(III) to Fe(II), which does not form a colored complex with salicylate, leading to a decrease in absorbance at 530 nm that is proportional to the thiosulfate concentration. This method is capable of determining up to 5 ppm of thiosulfate.

Another spectrophotometric method for thiosulfate determination involves the decolorization of methylene blue. spectroscopyonline.comresearchgate.net In an acidic medium, thiosulfate reduces the blue oxidized form of methylene blue to its colorless reduced form. The change in absorbance at a fixed wavelength of 664 nm shows a linear relationship with the thiosulfate concentration in the range of 0–0.3 mmol/L. spectroscopyonline.comresearchgate.net

Table 4: Spectrophotometric Methods for Thiosulfate Determination

| Method | Principle | Wavelength | Linear Range | Reference |

|---|---|---|---|---|

| Indirect Spectrophotometry | Decrease in absorbance of ferric salicylate complex | 530 nm | Up to 5 ppm |

UV-Vis Spectrophotometry-Based Assays (General method, applicable)

UV-Vis spectrophotometry offers a versatile and accessible method for the quantification of the thiosulfate anion, and by extension, this compound. This technique relies on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution.

For thiosulfate, direct measurement is possible as it exhibits a strong absorbance peak in the UV range, typically between 214-216 nm. researchgate.net However, this direct approach can be susceptible to interference from other substances that absorb in the same region.

To enhance selectivity and sensitivity, indirect spectrophotometric methods are often employed. These methods involve reacting the thiosulfate with a chromogenic reagent to produce a colored product, which can then be measured in the visible range, where interference is often lower. One such method involves the reaction of thiosulfate with methylene blue in an acidic medium. spectroscopyonline.comresearchgate.net Thiosulfate, a reducing agent, reduces the oxidized blue form of methylene blue to its colorless reduced form. spectroscopyonline.comresearchgate.net The decrease in absorbance at a specific wavelength (e.g., 664 nm) is proportional to the thiosulfate concentration. spectroscopyonline.com This method has been shown to have a linear relationship between the change in absorbance and thiosulfate content in the range of 0–0.3 mmol/L. spectroscopyonline.com

Another indirect approach is based on the reaction between thiosulfate and a ferric salicylate complex. The thiosulfate decreases the absorbance of the colored complex, and this change can be measured to determine the thiosulfate concentration.

The choice of method depends on the specific sample matrix and the required level of sensitivity. It is essential to prepare a calibration curve using standard solutions of known concentrations to accurately quantify the thiosulfate in an unknown sample.

Table 1: Comparison of UV-Vis Spectrophotometry Methods for Thiosulfate Quantification

| Method | Principle | Wavelength (nm) | Linear Range | Key Advantages |

| Direct UV | Direct absorbance of thiosulfate anion | 214-216 | Varies | Simple, rapid |

| Methylene Blue Decoloration | Reduction of methylene blue by thiosulfate | 664 | 0–0.3 mmol/L | High sensitivity, visible color change |

| Ferric Salicylate Complex | Decrease in absorbance of the complex by thiosulfate | 530 | Up to 5 ppm | Simple, low cost |

Inductively Coupled Plasma (ICP) for Barium Content

Inductively Coupled Plasma (ICP) is a powerful elemental analysis technique used for the accurate determination of the barium content in this compound. This method utilizes a high-temperature plasma to excite atoms of the sample, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

Two main variations of ICP are commonly used: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

In ICP-OES, the sample, typically in a liquid form, is introduced into the argon plasma, which can reach temperatures of up to 10,000 K. At these temperatures, the barium atoms are atomized and excited. As they return to their ground state, they emit photons of light at specific wavelengths. A spectrometer separates these wavelengths, and a detector measures their intensities. researchgate.netfraunhofer.de

ICP-OES is a robust and reliable technique for determining barium concentrations in various samples. researchgate.netnih.govoup.com It offers good sensitivity, with detection limits for barium typically in the micrograms per liter (µg/L) range. nih.govoup.com For instance, a detection limit of 0.11 µg/L and a quantification limit of 0.4 µg/L for barium have been reported. nih.govoup.com The accuracy of the method is high, with relative errors often below 10%. researchgate.netnih.govoup.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS offers even greater sensitivity than ICP-OES, with the capability of detecting elements at parts per trillion (ppt) levels. In this technique, the ions generated in the plasma are introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio.

While ICP-OES is often sufficient for many applications, ICP-MS is preferred when ultra-trace level detection of barium is required. ingeniatrics.com However, ICP-MS can be more susceptible to matrix effects, where other components in the sample can interfere with the ionization of barium. ingeniatrics.com

Table 2: Performance Characteristics of ICP Methods for Barium Determination

| Parameter | ICP-OES | ICP-MS |

| Principle | Atomic Emission | Mass Spectrometry |

| Typical Detection Limit | µg/L (ppb) | ng/L (ppt) |

| Precision (RSD) | < 6% | Generally lower than ICP-OES |

| Key Advantages | Robust, less prone to matrix effects | Extremely high sensitivity |

| Common Barium Wavelength (ICP-OES) | 455.403 nm | N/A |

Titrimetric Protocols for Precise Determination

Titrimetric methods, also known as volumetric analysis, are classical chemical analysis techniques that provide high precision and accuracy for the quantification of this compound. These methods involve the reaction of the analyte with a standard solution of a known concentration (the titrant). The endpoint of the reaction is typically observed by a color change of an indicator.

For the analysis of this compound, titrimetric methods can be employed to determine either the barium or the thiosulfate content.

Determination of Thiosulfate by Iodometric Titration

Iodometric titration is a widely used and reliable method for the quantification of thiosulfate. usptechnologies.comwikipedia.org This redox titration involves the reaction of thiosulfate with iodine. savemyexams.comstudymind.co.uk In this procedure, a known excess of a standard solution of an oxidizing agent, such as potassium iodate, is added to an acidified solution of the sample containing an excess of potassium iodide. wikipedia.org The oxidizing agent liberates a stoichiometric amount of iodine. This liberated iodine is then titrated with a standard solution of sodium thiosulfate. ankara.edu.tr